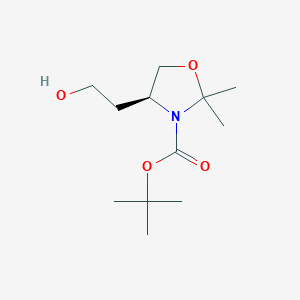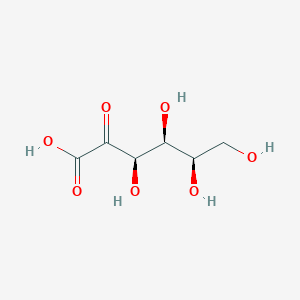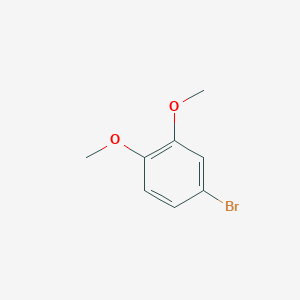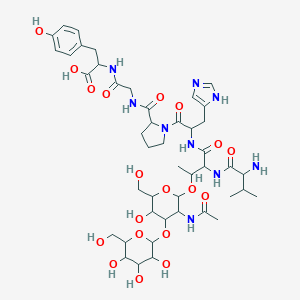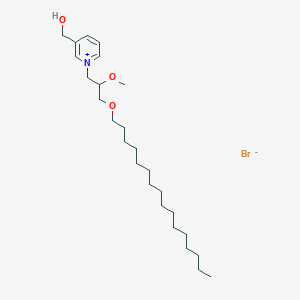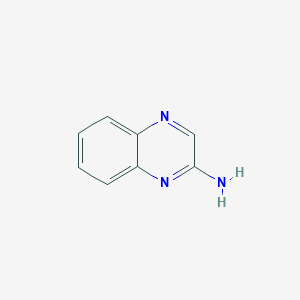![molecular formula C6H7N3O2S B120793 N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide CAS No. 150215-32-0](/img/structure/B120793.png)
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide, also known as OTAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is of interest due to its unique chemical structure, which allows it to interact with various biological systems in a specific and controlled manner.
作用机制
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide exerts its effects on biological systems by interacting with specific molecular targets. One of the primary targets of N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide is the enzyme thioredoxin reductase, which plays a key role in regulating cellular redox balance. By inhibiting this enzyme, N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide disrupts the balance of reactive oxygen species in cells, leading to oxidative stress and ultimately, apoptosis.
生化和生理效应
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the advantages of using N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide in lab experiments is its specificity for certain molecular targets. This allows researchers to study the effects of N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide on specific biological systems, without the risk of off-target effects. Additionally, N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide is its potential toxicity at high concentrations. Careful dose-response studies must be conducted to ensure that N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide is used at safe and effective concentrations.
未来方向
There are a number of future directions for research on N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide. One area of interest is in the development of N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide-based therapies for cancer and other diseases. Researchers are also studying the potential of N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide as a tool for studying cellular redox balance and oxidative stress. Additionally, there is interest in studying the effects of N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide on other molecular targets, and in developing new derivatives of N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide with enhanced specificity and efficacy. Overall, N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide represents a promising area of research with a wide range of potential applications in scientific research and medicine.
合成方法
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide can be synthesized using a variety of methods, including the reaction of thiocarbohydrazide with ethyl acrylate, followed by the addition of acetic anhydride. This reaction results in the formation of a yellow crystalline solid, which can be purified using recrystallization techniques. Other methods of synthesis include the reaction of 2-oxoethyl isothiocyanate with hydrazine hydrate, or the reaction of 2-oxoethyl isothiocyanate with thioacetamide.
科学研究应用
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It does this by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
属性
CAS 编号 |
150215-32-0 |
|---|---|
产品名称 |
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide |
分子式 |
C6H7N3O2S |
分子量 |
185.21 g/mol |
IUPAC 名称 |
N-[3-(2-oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C6H7N3O2S/c1-4(11)7-6-8-5(2-3-10)9-12-6/h3H,2H2,1H3,(H,7,8,9,11) |
InChI 键 |
CSGUEGTXNSXMRL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=NS1)CC=O |
规范 SMILES |
CC(=O)NC1=NC(=NS1)CC=O |
同义词 |
Acetamide, N-[3-(2-oxoethyl)-1,2,4-thiadiazol-5-yl]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



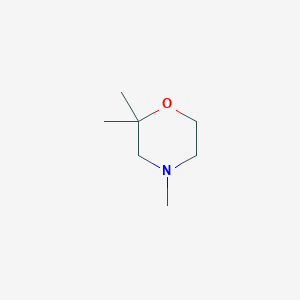
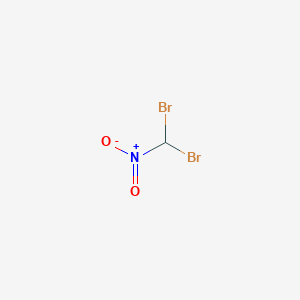
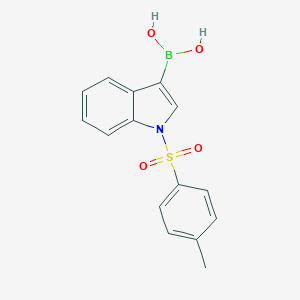
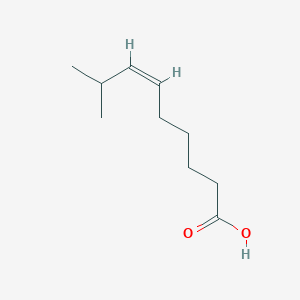
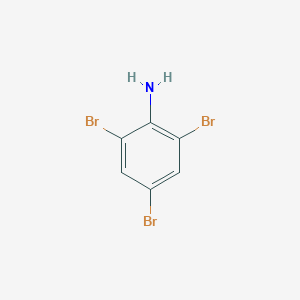
![(R)-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid](/img/structure/B120723.png)
